molecular formula C10H15BrN2 B2993107 4-bromo-1-N-tert-butylbenzene-1,2-diamine CAS No. 1152550-37-2

4-bromo-1-N-tert-butylbenzene-1,2-diamine

Cat. No. B2993107
CAS RN: 1152550-37-2
M. Wt: 243.148
InChI Key: BHYOQMKZJPGEBB-UHFFFAOYSA-N
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Description

4-bromo-1-N-tert-butylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H15BrN2 . It contains a total of 28 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of 4-bromo-1-N-tert-butylbenzene-1,2-diamine involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-N-tert-butylbenzene-1,2-diamine consists of 28 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving 4-bromo-1-N-tert-butylbenzene-1,2-diamine primarily include lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Scientific Research Applications

Solvent Influence on Lithium-Bromine Exchange

The lithium-bromine exchange reaction of aryl bromides, such as 1-bromo-4-tert-butylbenzene, demonstrates the significant influence of solvent composition on reaction outcomes. This process is crucial for the synthesis of (4-tert-butylphenyl)lithium, showcasing the versatility and reactivity of such compounds in organic synthesis (Bailey et al., 2006).

Polyimides Synthesis from Novel Diamines

Polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB) have been synthesized, displaying high tensile strength, flexibility, and thermal stability. These materials are valuable for their mechanical properties and thermal resistance, indicating the role of tert-butyl substituted diamines in the development of high-performance polymers (Liaw & Been-Yang Liaw, 1996).

Novel Polyimides with Low Dielectric Constants

Polyimides synthesized from derivatives of 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. These characteristics are essential for applications in the electronics industry, where materials with low dielectric constants and high thermal stability are required (Chern & Tsai, 2008).

Development of Aromatic Polyamides

Aromatic polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol have been developed, demonstrating the potential of such compounds in creating materials with high thermal stability and solubility in polar solvents. These materials offer promising applications in high-performance plastics and coatings (Hsiao et al., 2000).

Insights into Aryl Bromides Reactivity

Research on the reactivity of aryl bromides with tributylstannyl radicals has uncovered that steric effects can significantly accelerate bromine abstraction. This finding is relevant for understanding the reactivity of bulky aryl bromides in radical reactions, contributing to synthetic methodology in organic chemistry (Recupero, 1998).

Safety And Hazards

4-bromo-1-N-tert-butylbenzene-1,2-diamine is considered hazardous. It may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1-N-tert-butylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOQMKZJPGEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-N-tert-butylbenzene-1,2-diamine

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